molecular formula C6H11ClO3 B2460858 Methyl 2-chloro-3-methoxybutanoate CAS No. 134220-14-7

Methyl 2-chloro-3-methoxybutanoate

Cat. No.: B2460858
CAS No.: 134220-14-7
M. Wt: 166.6
InChI Key: PNZMONLMUQDBJM-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3-methoxybutanoate (CAS: 26839-90-7, IUPAC: methyl (2S,3R)-2-chloro-3-methoxybutanoate) is a chiral ester featuring a chlorine atom at the C2 position and a methoxy group at the C3 position of a butanoate backbone . The compound’s 95% purity () suggests its utility in precision-driven research, though specific applications remain undocumented in the evidence.

Properties

IUPAC Name

methyl 2-chloro-3-methoxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO3/c1-4(9-2)5(7)6(8)10-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZMONLMUQDBJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134220-14-7
Record name methyl 2-chloro-3-methoxybutanoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-3-methoxybutanoate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-3-methoxybutanoic acid with methanol in the presence of an acid catalyst. Another method includes the reaction of 2-chloro-3-methoxybutanol with methanol and a dehydrating agent .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-3-methoxybutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted butanoates.

    Oxidation: Formation of 2-chloro-3-methoxybutanoic acid or corresponding aldehydes.

    Reduction: Formation of 2-chloro-3-methoxybutanol.

Scientific Research Applications

Methyl 2-chloro-3-methoxybutanoate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: As a precursor in the synthesis of potential drug candidates.

    Industry: In the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of methyl 2-chloro-3-methoxybutanoate involves its reactivity towards nucleophiles and electrophiles. The chloro group acts as a leaving group in nucleophilic substitution reactions, while the ester and methoxy groups participate in oxidation and reduction reactions. These reactions are facilitated by the molecular structure, which allows for the formation of stable intermediates and transition states .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Methyl 2-Amino-3-Methylbutanoate Hydrochloride (CAS: 5619-05-6) Structure: Features an amino group at C2 and a methyl group at C3, forming a hydrochloride salt. Reactivity: The amino group enables nucleophilic reactions (e.g., peptide coupling), contrasting with the chloro group in the target compound, which acts as a leaving group in substitution reactions. Applications: Used in peptide synthesis (e.g., valine derivatives) .

Methyl (S)-2-(Ethylamino)-3,3-Dimethylbutanoate Hydrochloride Structure: Ethylamino substituent at C2 and dimethyl groups at C3/C3. Synthesis: Produced via reductive amination (benzaldehyde/NaBH(OAc)₃) followed by hydrogenolysis . Reactivity: The ethylamino group facilitates salt formation (hydrochloride), enhancing solubility in polar solvents compared to the target compound’s methoxy group .

Methyl 3-Arylamino-2-Benzoylaminobut-2-Enoate Structure: Aromatic and enamine substituents. Reactivity: Undergoes cyclization with polyphosphoric acid (PPA) to form heterocycles (e.g., oxazoloquinolines) . Contrast: The conjugated enamine system enables cyclization, whereas the target’s chloro and methoxy groups favor substitution or elimination.

Physical and Chemical Properties

Property Methyl 2-Chloro-3-Methoxybutanoate Methyl 2-Amino-3-Methylbutanoate HCl Methyl (S)-2-(Ethylamino)-3,3-Dimethylbutanoate HCl
Purity 95% Not specified 88% yield (synthesis)
Solubility Likely moderate in organic solvents High (due to hydrochloride salt) Moderate (hydrochloride form)
Reactivity Chloro (leaving group), methoxy (EDG) Amino (nucleophile) Ethylamino (basic, salt-forming)
Stereochemistry (2S,3R) Racemic (DL-form) (2S) configuration

Stereochemical Considerations

The (2S,3R) configuration of the target compound distinguishes it from racemic analogs like Methyl 2-amino-3-methylbutanoate hydrochloride (DL-form) . Stereospecificity influences biological activity and synthetic utility; for example, in , the (2S)-configured ethylamino ester is synthesized with 88% yield, highlighting the role of chirality in reaction efficiency .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of methyl 2-chloro-3-methoxybutanoate?

  • Methodological Answer : Synthesis optimization requires careful selection of reagents and reaction conditions. For example, in analogous esterification reactions, sodium triacetoxyhydroborate is used for reductive amination under inert atmospheres to prevent side reactions . Temperature control (e.g., 60°C for 27 hours in THF) and stoichiometric ratios (e.g., 2:1 molar excess of trifluoroethylating agents) are critical for maximizing yield . Post-reaction workup, such as acid quenching and solvent evaporation under reduced pressure, ensures product stability .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Proton NMR (e.g., δ 3.79 ppm for methoxy groups) and carbon NMR resolve structural features like chloro and methoxy substituents .
  • LCMS/HPLC : Retention times and mass spectra confirm purity and molecular weight .
  • Column Chromatography : C18 reverse-phase or silica gel columns (e.g., hexane/ethyl acetate gradients) separate polar byproducts .

Q. How can researchers address hygroscopicity or instability during purification?

  • Methodological Answer : Use anhydrous solvents (e.g., dichloroethane) and inert atmospheres during reactions to minimize hydrolysis . Rapid concentration under reduced pressure and storage in desiccators with inert gas (N₂/Ar) preserves product integrity. For hygroscopic intermediates, lyophilization or azeotropic drying with toluene may be employed .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes in this compound derivatives?

  • Methodological Answer : Stereochemistry is influenced by reaction pathways. For example, reductive amination with sodium triacetoxyhydroborate favors retention of configuration due to its selectivity for imine intermediates . Computational modeling (DFT calculations) can predict transition states, while X-ray crystallography (via SHELXL ) validates stereochemical assignments. Contradictions between predicted and observed configurations may arise from solvent polarity or competing reaction pathways, necessitating mechanistic reinvestigation .

Q. How do competing reaction pathways (e.g., elimination vs. substitution) impact the synthesis of this compound?

  • Methodological Answer :

  • Nucleophilic Substitution : Chloro groups may undergo SN2 displacement if steric hindrance is low, requiring bulky bases (e.g., DIPEA) to suppress elimination .
  • Elimination : Elevated temperatures or polar aprotic solvents (e.g., DMF) can promote β-elimination. Kinetic studies (e.g., varying temperature/pH) and monitoring via TLC/GC-MS help identify dominant pathways .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Differentiates overlapping signals in congested spectral regions (e.g., methoxy vs. ester carbonyl environments) .
  • Isotopic Labeling : Incorporation of ¹³C or ²H at specific positions clarifies ambiguous assignments .
  • Cross-Validation : Compare data with computational predictions (e.g., Gaussian NMR shielding tensors) to identify outliers caused by solvent effects or impurities .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • DFT/Molecular Dynamics : Simulate reaction coordinates (e.g., transition states for nucleophilic attack) to predict regioselectivity .
  • Docking Studies : Model interactions with enzymes or catalysts to design asymmetric syntheses .
  • Contradiction Analysis : Discrepancies between computational and experimental yields may arise from solvent effects or unaccounted intermediates, requiring iterative refinement of models .

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